5-benzyl-4-methyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxamide
Overview
Description
5-benzyl-4-methyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a benzyl group, and a nitrophenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-methyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst.
Attachment of the Nitrophenoxyacetyl Group: This step can be carried out through a nucleophilic substitution reaction, where the nitrophenoxyacetyl chloride reacts with the amine group on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-methyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the nitro group to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Typical reagents are hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides and strong bases or acids are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxygenated compounds.
Scientific Research Applications
5-benzyl-4-methyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-4-methyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxyacetyl group may play a crucial role in binding to these targets, while the thiophene ring and benzyl group contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-4-methyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxamide
- 4-methyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxamide
- 5-benzyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxamide
Uniqueness
The unique combination of the benzyl group, nitrophenoxyacetyl moiety, and thiophene ring in this compound distinguishes it from similar compounds. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
5-benzyl-4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-13-17(11-14-5-3-2-4-6-14)30-21(19(13)20(22)26)23-18(25)12-29-16-9-7-15(8-10-16)24(27)28/h2-10H,11-12H2,1H3,(H2,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXGZUNYXCFGBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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